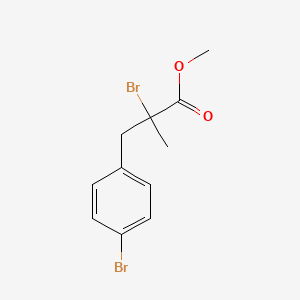![molecular formula C18H16N2O5S3 B12131371 N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12131371.png)
N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5Z)-5-[(2,3-ジメトキシフェニル)メチリデン]-4-オキソ-2-スルファニリデン-1,3-チアゾリジン-3-イル]ベンゼンスルホンアミドは、チアゾリジノン類に属する複雑な有機化合物です。
準備方法
合成経路と反応条件
N-[(5Z)-5-[(2,3-ジメトキシフェニル)メチリデン]-4-オキソ-2-スルファニリデン-1,3-チアゾリジン-3-イル]ベンゼンスルホンアミドの合成は、通常、特定の反応条件下で2,3-ジメトキシベンズアルデヒドとチアゾリジノン誘導体を縮合させることから始まります。反応には、目的の生成物を形成するために触媒と制御された温度が必要になる場合があります。
工業生産方法
この化合物の工業生産は、収率と純度を最大化するように最適化された反応条件を用いた大規模合成で行われる可能性があります。これには、自動反応器、連続フローシステム、高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を起こし、スルホキシドやスルホンを生成する可能性があります。
還元: 還元反応は、チアゾリジノン環をより飽和した形態に変える可能性があります。
置換: 芳香環では、さまざまな置換反応が起こり、異なる官能基が導入される可能性があります。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、ニトロ化剤、スルホン化剤。
主要生成物
これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドを生成する可能性があり、置換反応はニトロ基やハロゲン基を導入する可能性があります。
科学的研究の応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造により、さまざまな化学的修飾が可能となり、有機合成において貴重な中間体となります。
生物学
生物学的に、チアゾリジノン誘導体は、抗菌剤、抗炎症剤、抗癌剤として潜在的な可能性を示しています。この化合物は、その生物学的活性と潜在的な治療用途について研究されています。
医学
医学では、この化合物はその薬理学的特性について調査されています。研究者は、さまざまな病気の治療のための薬剤候補としての有効性と安全性について調査しています。
産業
産業的には、この化合物は、新素材、農薬、医薬品の開発に応用される可能性があります。その汎用性の高い化学的性質は、さまざまな産業プロセスに適しています。
作用機序
N-[(5Z)-5-[(2,3-ジメトキシフェニル)メチリデン]-4-オキソ-2-スルファニリデン-1,3-チアゾリジン-3-イル]ベンゼンスルホンアミドの作用機序は、その特定の生物学的標的によって異なります。一般に、チアゾリジノン誘導体は、特定の酵素や受容体と相互作用し、その活性を調節することにより、望ましい治療効果をもたらします。
類似の化合物との比較
類似の化合物
チアゾリジンジオン: 抗糖尿病作用で知られています。
ベンゾチアゾール: 抗菌作用と抗癌作用を示します。
スルホンアミド: 抗生物質として広く使用されています。
独自性
N-[(5Z)-5-[(2,3-ジメトキシフェニル)メチリデン]-4-オキソ-2-スルファニリデン-1,3-チアゾリジン-3-イル]ベンゼンスルホンアミドを際立たせているのは、独特の官能基の組み合わせであり、これにより、独自の生物学的活性と化学反応性が付与されます。この独自性は、さらなる研究開発に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzothiazoles: Exhibiting antimicrobial and anticancer activities.
Sulfonamides: Widely used as antibiotics.
Uniqueness
What sets N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a compound of interest for further research and development.
特性
分子式 |
C18H16N2O5S3 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H16N2O5S3/c1-24-14-10-6-7-12(16(14)25-2)11-15-17(21)20(18(26)27-15)19-28(22,23)13-8-4-3-5-9-13/h3-11,19H,1-2H3/b15-11- |
InChIキー |
IJZQZGQIULNHSW-PTNGSMBKSA-N |
異性体SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12131296.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131301.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphe nyl)acetamide](/img/structure/B12131305.png)
![2-amino-1-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131311.png)


![4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12131326.png)
![N-(3,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12131334.png)
![2-amino-N-benzyl-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131342.png)
![2,3-Dimethyl-5,6,11,12,5a-pentahydroisoquinolino[2,3-a]thiopheno[3,2-e]pyrimid in-4-one](/img/structure/B12131345.png)
![6-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]he xanoic acid](/img/structure/B12131351.png)
![3-(4-tert-butylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12131353.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B12131358.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131363.png)
